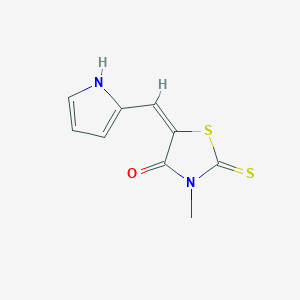![molecular formula C18H13BrN2O4 B5194891 (4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B5194891.png)
(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid, commonly known as BPOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
BPOA exerts its biological effects through the inhibition of specific enzymes, such as proteases and kinases, which are involved in various cellular processes. This inhibition leads to the modulation of specific signaling pathways, which can result in a variety of physiological and biochemical effects.
Biochemical and physiological effects:
BPOA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been demonstrated to have potential neuroprotective effects, making it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using BPOA in lab experiments is its unique chemical structure, which allows for the development of novel drugs and materials with specific properties. However, one of the limitations of using BPOA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the research and development of BPOA. One area of interest is the development of BPOA-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the use of BPOA in the development of novel materials with specific properties, such as biodegradability and antimicrobial activity.
Conclusion:
In conclusion, BPOA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its unique chemical structure and properties make it a promising candidate for the development of novel drugs and materials. Further research in this area is needed to fully understand the potential of BPOA and its applications in various fields.
合成方法
BPOA can be synthesized through a multi-step process that involves the reaction of 3-bromoaniline with ethyl cyanoacetate, followed by the condensation of the resulting product with 4-hydroxyphenylacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
BPOA has been shown to have potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and material science. Its unique chemical structure and properties make it a promising candidate for the development of novel drugs and materials.
属性
IUPAC Name |
2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-14-2-1-3-15(9-14)21-18(24)13(10-20)8-12-4-6-16(7-5-12)25-11-17(22)23/h1-9H,11H2,(H,21,24)(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYBUFCDOWVJRI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate](/img/structure/B5194825.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5194834.png)
![methyl 4-chloro-3-({[(diphenylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5194842.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5194848.png)
![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![methyl 4-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5194872.png)
![2-iodo-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5194876.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5194886.png)
![3-(2-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5194900.png)
![ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5194904.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5194908.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)